2-Methyl-3-(trifluoroacetyl)indolizine-1-carbaldehyde
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Overview
Description
2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde is a complex organic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoroacetyl group in this compound adds to its unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylindole with trifluoroacetic anhydride can yield the desired trifluoroacetylated product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of reagents, catalysts, and reaction conditions is crucial to achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized indolizine derivatives.
Scientific Research Applications
2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific biological pathways.
Industry: The compound’s unique chemical properties are utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The trifluoroacetyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The indolizine ring structure allows for versatile interactions with various biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-methylindole: A precursor in the synthesis of the target compound, known for its biological activity.
3-(2,2,2-trifluoroacetyl)indole: Similar in structure but lacks the indolizine ring, affecting its chemical properties.
Indolizine-1-carbaldehyde: Shares the indolizine core but differs in functional groups, leading to different reactivity and applications.
Uniqueness
2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde stands out due to the combination of the trifluoroacetyl group and the indolizine ring. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H8F3NO2 |
---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
2-methyl-3-(2,2,2-trifluoroacetyl)indolizine-1-carbaldehyde |
InChI |
InChI=1S/C12H8F3NO2/c1-7-8(6-17)9-4-2-3-5-16(9)10(7)11(18)12(13,14)15/h2-6H,1H3 |
InChI Key |
FLODKRMDKAKSBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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